Antibacterial Potency of the Triazolo-Azetidine Scaffold: MIC Against E. coli Δ tolC
The primary hit molecule from the N-substituted triazolo-azetidine series—which shares the core scaffold with 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one—demonstrated a MIC of 12.5 µg/mL against E. coli Δ tolC with translation blockage and no SOS-response induction [1]. This value establishes a baseline for the scaffold. Through structural optimization, an analog (compound 2) achieved improved potency at MIC 6.25 µg/mL, approaching erythromycin (MIC 2.5–5 µg/mL) [1].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 12.5 µg/mL (primary hit of the same scaffold) |
| Comparator Or Baseline | Erythromycin MIC 2.5–5 µg/mL; optimized analog compound 2 MIC 6.25 µg/mL |
| Quantified Difference | Primary hit is ~2.5–5 fold less potent than erythromycin; optimized analog is ~1.3–2.5 fold less potent |
| Conditions | E. coli Δ tolC strain, broth microdilution, 37°C |
Why This Matters
Demonstrates that the triazolo-azetidine scaffold carries intrinsic antibacterial activity that can be improved through SAR, justifying selection of this compound class over inactive or unoptimized alternatives.
- [1] Ivanenkov YA, Yamidanov RS, Osterman IA, Sergiev PV, Aladinskiy VA, Aladinskaya AV, Terentiev VA, Veselov MS, Ayginin AA, Skvortsov DA, Komarova KS, Chemeris AV, Baimiev AK, Sofronova AA, Malyshev AS, Machulkin AE, Petrov RA, Bezrukov DS, Filkov GI, Puchinina MM, Zainullina LF, Maximova MA, Zileeva ZR, Vakhitova YV, Dontsova OA. Identification of N-Substituted Triazolo-azetidines as Novel Antibacterials using pDualrep2 HTS Platform. Comb Chem High Throughput Screen. 2019;22(5):346-354. View Source
